molecular formula C15H21N3 B3087864 (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine CAS No. 1177759-93-1

(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine

Cat. No.: B3087864
CAS No.: 1177759-93-1
M. Wt: 243.35 g/mol
InChI Key: QOEMWGVGAUPHIX-ZDUSSCGKSA-N
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Description

(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. This compound is structurally characterized by an indole ring, a pyrrolidine ring, and an amine group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole-3-acetaldehyde and pyrrolidine.

    Condensation Reaction: Indole-3-acetaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction conditions, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium on carbon.

    Automated Synthesis: Employing automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • (2S)-1-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
  • (2S)-1-(1H-indol-3-yl)-3-(dimethylamino)propan-2-amine

Comparison:

  • Structural Differences: The presence of different substituents on the indole or pyrrolidine rings.
  • Biological Activity: Variations in receptor binding affinity and pharmacological effects.
  • Uniqueness: (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine is unique due to its specific combination of indole and pyrrolidine rings, which may confer distinct biological properties.

Properties

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMWGVGAUPHIX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
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